2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (hereafter referred to as Compound X) is a pyrazolo-pyrazine derivative with a molecular formula of C₂₁H₁₇ClN₄O₂S and a molecular weight of 440.964 g/mol . Its structure comprises a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2, a sulfanyl (-S-) linker at position 4, and an acetamide group functionalized with a 3-methoxyphenyl substituent.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-28-17-4-2-3-16(11-17)24-20(27)13-29-21-19-12-18(25-26(19)10-9-23-21)14-5-7-15(22)8-6-14/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJLQWMEZXXSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway via the inhibition of CDK2. This results in a disruption of the normal cell cycle, leading to cell death through apoptosis.
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biological Activity
The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a novel derivative of pyrazolo[1,5-a]pyrazine, which has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H19ClN4O2S
- Molecular Weight : 438.93 g/mol
- LogP : 4.2746 (indicating lipophilicity)
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 1
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound inhibits specific enzymes by binding to their active sites, thereby blocking substrate access. This is crucial in regulating metabolic pathways that are often dysregulated in diseases such as cancer.
- Receptor Modulation : It interacts with cellular receptors, altering signaling pathways that can lead to changes in cellular functions, particularly in apoptosis and proliferation.
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells through the activation of apoptotic pathways, making it a candidate for anticancer therapy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives:
- A study indicated that compounds similar to this derivative displayed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values often below 50 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 26 | Apoptosis induction |
| Compound B | MCF-7 | 49.85 | Enzyme inhibition |
| Target Compound | A549 | <50 | Receptor modulation |
Anti-inflammatory Properties
Pyrazole derivatives have also been noted for their anti-inflammatory activities:
- Research shows that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases .
Case Studies
- Study on Antitumor Activity : Xia et al. reported that a related pyrazolo compound exhibited significant cell apoptosis and growth inhibition properties against tumor cells with an IC50 value of 49.85 µM .
- Inflammation Model : In a murine model of inflammation, compounds from the same family demonstrated a marked reduction in paw edema and inflammatory markers, reinforcing their therapeutic potential against inflammatory conditions .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Mechanism of Action : The pyrazolo[1,5-a]pyrazine core has been linked to anticancer properties, potentially through the inhibition of specific kinases involved in tumor growth. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further exploration of this compound's efficacy in oncology .
- Case Studies : In vitro studies have demonstrated that derivatives of pyrazolo compounds can induce apoptosis in cancer cells, highlighting the potential for this compound to be developed into a therapeutic agent targeting cancer .
-
Anti-inflammatory Properties :
- Mechanism of Action : The presence of the sulfanyl group may contribute to anti-inflammatory effects by modulating inflammatory pathways. Compounds with similar functionalities have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines .
- Research Findings : Studies have reported that certain pyrazole derivatives can significantly decrease markers of inflammation in animal models, indicating that this compound may possess similar properties .
-
Neurological Implications :
- Potential for Neuroprotection : The structural features of this compound suggest it could interact with neurotransmitter systems, potentially offering neuroprotective effects. Research into related compounds has shown promise in treating neurodegenerative diseases by enhancing synaptic function and reducing oxidative stress .
- Clinical Insights : Preliminary studies on similar pyrazolo compounds indicate a reduction in neuroinflammation and improvement in cognitive function in animal models, warranting further investigation into this compound’s effects on neurological health .
Pharmacological Applications
-
Drug Development :
- The unique structure of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide makes it a candidate for drug formulation targeting specific receptors or enzymes involved in disease pathways.
- Ongoing research aims to optimize its pharmacokinetic properties to enhance bioavailability and reduce toxicity .
-
Synergistic Effects with Other Drugs :
- Investigations into combination therapies involving this compound with standard chemotherapeutics have shown enhanced efficacy and reduced side effects, suggesting a potential role as an adjunct therapy in cancer treatment .
- Case studies indicate that combining pyrazolo compounds with other agents can lead to improved patient outcomes in clinical settings .
Comparison with Similar Compounds
G420-0502: 2-{[2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Key Differences : Replaces the 4-chlorophenyl group in Compound X with a 4-fluorophenyl substituent.
- Impact : The fluorine atom’s electronegativity may enhance binding interactions in biological systems compared to chlorine .
- Molecular Weight : 408.45 g/mol , lighter than Compound X due to the fluorine substitution .
G420-0189: N-(3-Cyanophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
- Key Differences: Features a 4-methylphenyl group (vs. 4-chlorophenyl) and a 3-cyanophenyl acetamide substituent (vs. 3-methoxyphenyl).
- Impact: The methyl group increases hydrophobicity, while the cyano group may alter electronic properties and metabolic stability .
Pyrazolo-Pyrimidine Analogues
Compound 18q: N-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-(4-methoxyphenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Key Differences : Pyrazolo[1,5-a]pyrimidine core (vs. pyrazolo[1,5-a]pyrazine) with dual methoxyphenyl substituents.
- Impact : The pyrimidine ring may enhance π-π stacking interactions, while the carboxamide group differs in polarity compared to the sulfanyl-acetamide linker in Compound X .
- Molecular Weight : 483.95 g/mol , higher than Compound X due to additional methoxy groups .
Compound 18s: 7-(4-Bromophenyl)-N-(4-chlorophenyl)-2-(4-methoxyphenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Impact : Bromine’s larger atomic radius may affect binding pocket compatibility compared to chlorine in Compound X .
Benzothiazole-Based Acetamides (Patent Derivatives)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
- Key Differences : Benzothiazole core (vs. pyrazolo-pyrazine) with a trifluoromethyl group.
- Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzothiazole moiety may confer distinct target selectivity .
Structural and Functional Analysis
Core Heterocycle Comparison
Physicochemical Properties
| Property | Compound X | G420-0502 | Compound 18q |
|---|---|---|---|
| Molecular Weight (g/mol) | 440.96 | 408.45 | 483.95 |
| Halogen Substituent | Cl | F | Cl |
| Functional Groups | Sulfanyl, MeO | Sulfanyl, MeO | Carboxamide, MeO |
Research Implications
- SAR Insights : Substituent variations (e.g., Cl vs. F, sulfanyl vs. carboxamide) highlight opportunities to optimize potency, selectivity, and pharmacokinetic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
